molecular formula C24H24N2O6S2 B2842980 Ethyl 3-(4-(morpholinosulfonyl)benzamido)-5-phenylthiophene-2-carboxylate CAS No. 392290-13-0

Ethyl 3-(4-(morpholinosulfonyl)benzamido)-5-phenylthiophene-2-carboxylate

Cat. No.: B2842980
CAS No.: 392290-13-0
M. Wt: 500.58
InChI Key: KUEKRUJFWYNAOV-UHFFFAOYSA-N
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Description

Ethyl 3-(4-(morpholinosulfonyl)benzamido)-5-phenylthiophene-2-carboxylate is a thiophene-based derivative featuring a benzamido substituent modified with a morpholinosulfonyl group at the 4-position and a phenyl ring at the 5-position of the thiophene core. The morpholinosulfonyl moiety enhances polarity and may influence pharmacokinetic properties, while the ethyl carboxylate group contributes to esterase-mediated metabolic stability .

Properties

IUPAC Name

ethyl 3-[(4-morpholin-4-ylsulfonylbenzoyl)amino]-5-phenylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O6S2/c1-2-32-24(28)22-20(16-21(33-22)17-6-4-3-5-7-17)25-23(27)18-8-10-19(11-9-18)34(29,30)26-12-14-31-15-13-26/h3-11,16H,2,12-15H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUEKRUJFWYNAOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to three analogues (Table 1) based on substituent patterns, physicochemical properties, and synthetic pathways.

Table 1: Structural and Functional Comparison of Thiophene Derivatives

Compound Name Key Substituents Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
Ethyl 3-(4-(morpholinosulfonyl)benzamido)-5-phenylthiophene-2-carboxylate (Target Compound) Morpholinosulfonylbenzamido, phenyl, ethyl carboxylate ~495.5* Not reported Sulfonamide, ester, aryl
2-Amino-4-methyl-5-phenyl-thiophene-3-ethylcarboxylate Amino, methyl, phenyl, ethyl carboxylate 289.3 Not reported Amine, ester, aryl
Diethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate Acetamido, methyl, two ethyl carboxylates 311.3 Not reported Amide, ester
Methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)thiophene-2-carboxylate Fluorophenyl, chromenone, pyrazolopyrimidine, methyl carboxylate 560.2 227–230 Fluorine, ketone, heterocyclic amine

*Estimated via molecular formula.

Key Observations:

Substituent Complexity: The target compound’s morpholinosulfonylbenzamido group introduces steric bulk and polarity compared to simpler substituents (e.g., acetamido in or amino in ). This may enhance receptor binding specificity but reduce solubility in nonpolar solvents.

Thermal Stability : The pyrazolopyrimidine-containing compound exhibits a higher melting point (227–230°C), likely due to extended π-conjugation and hydrogen-bonding networks, whereas the target compound’s melting point remains uncharacterized.

Research Findings and Implications

  • Synthetic Accessibility: The target compound’s synthesis likely follows methods analogous to Gewald thiophene synthesis (as seen in ), but the morpholinosulfonylbenzamido group requires additional steps, such as sulfonation and amidation.
  • Biological Relevance: While the pyrazolopyrimidine derivative demonstrates bioactivity (e.g., kinase inhibition), the target compound’s morpholinosulfonyl group may target sulfotransferases or tyrosine kinase receptors, though specific studies are absent in the provided evidence.

Preparation Methods

Preparation of 4-(Morpholinosulfonyl)Benzoic Acid

The morpholinosulfonylbenzoyl fragment is synthesized in two stages:

Step 1: Sulfonylation of 4-Aminobenzoic Acid
4-Aminobenzoic acid reacts with morpholine-4-sulfonyl chloride in dichloromethane (DCM) under basic conditions (triethylamine) to yield 4-(morpholinosulfonyl)benzoyl chloride.

Step 2: Hydrolysis to Carboxylic Acid
The acyl chloride intermediate is hydrolyzed using aqueous lithium hydroxide in methanol/water (1:1) at room temperature, producing 4-(morpholinosulfonyl)benzoic acid in 85–92% yield.

Table 1: Reaction Conditions for 4-(Morpholinosulfonyl)Benzoic Acid Synthesis

Reagent Solvent Base Temperature Yield (%)
Morpholine sulfonyl chloride DCM Et₃N 0–25°C 89
LiOH·H₂O MeOH/H₂O 25°C 91

Synthesis of Ethyl 3-Amino-5-Phenylthiophene-2-Carboxylate

The thiophene core is constructed via the Gewald reaction , which involves cyclocondensation of a ketone, cyanoacetate, and sulfur:

Reaction Scheme

  • Cyclocondensation : Ethyl cyanoacetate, acetophenone, and elemental sulfur react in ethanol with morpholine as a catalyst at 50–60°C for 6–8 hours.
  • Isolation : The product is purified via recrystallization from ethanol, yielding ethyl 3-amino-5-phenylthiophene-2-carboxylate as a yellow solid (75–82%).

Critical Parameters

  • Catalyst : Morpholine outperforms piperidine in minimizing side reactions.
  • Solvent : Ethanol ensures optimal solubility of intermediates.

Amidation and Coupling Strategies

Activation of 4-(Morpholinosulfonyl)Benzoic Acid

The carboxylic acid is activated using N,N'-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) in DCM to form the active ester. Alternatively, HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) in DMF achieves higher coupling efficiency (Table 2).

Table 2: Coupling Reagent Comparison

Reagent Solvent Temperature Yield (%)
DIC/HOBt DCM 25°C 68
HATU DMF 25°C 94

Amidation of Ethyl 3-Amino-5-Phenylthiophene-2-Carboxylate

The activated benzoic acid reacts with ethyl 3-amino-5-phenylthiophene-2-carboxylate in DMF at 25°C for 12 hours. The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) to afford the target compound in 85–94% yield.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Solvent : DMF provides superior solubility for both coupling partners compared to THF or DCM.
  • Temperature : Reactions at 25°C prevent decomposition of the morpholinosulfonyl group, which degrades above 40°C.

Catalytic Enhancements

Adding 4-dimethylaminopyridine (DMAP) as a catalyst accelerates the amidation step, reducing reaction time from 12 to 6 hours.

Analytical Characterization

The final product is characterized using spectroscopic methods:

Table 3: Spectroscopic Data

Technique Key Signals
¹H NMR (400 MHz, CDCl₃) δ 1.35 (t, 3H, CH₂CH₃), 3.15–3.25 (m, 4H, morpholine), 4.30 (q, 2H, CH₂CH₃), 7.20–7.60 (m, 9H, aromatic)
IR (KBr) 1725 cm⁻¹ (C=O ester), 1660 cm⁻¹ (C=O amide), 1320 cm⁻¹ (S=O)
MS (ESI+) m/z 515.2 [M+H]⁺ (calc. 515.18)

Challenges and Alternative Routes

  • Morpholinosulfonyl Stability : The sulfonamide group is prone to hydrolysis under strongly acidic or basic conditions, necessitating neutral pH during workup.
  • Alternative Thiophene Synthesis : Palladium-catalyzed cross-coupling of 3-aminothiophene fragments with phenylboronic acid has been attempted but yields <50%.

Q & A

Basic: What are the standard synthetic routes for Ethyl 3-(4-(morpholinosulfonyl)benzamido)-5-phenylthiophene-2-carboxylate?

The synthesis typically involves a multi-step route:

Thiophene Core Formation : A Gewald reaction or cross-coupling (e.g., Pd-catalyzed Suzuki-Miyaura) to construct the 5-phenylthiophene backbone .

Amide Coupling : Reaction of the thiophene-2-carboxylate with 4-(morpholinosulfonyl)benzoyl chloride using coupling agents like EDCI/HOBt in DMF .

Esterification : Introduction of the ethyl ester group via acid-catalyzed esterification .
Key Considerations : Optimize reaction conditions (e.g., 60–80°C for amidation, inert atmosphere for Pd catalysis) and monitor intermediates via TLC (silica gel, ethyl acetate/hexane) .

Basic: What analytical techniques are used to confirm the compound’s structure and purity?

  • NMR Spectroscopy : 1H^1 \text{H} and 13C^{13} \text{C} NMR (in CDCl3_3/DMSO-d6_6) identify functional groups (e.g., morpholinosulfonyl protons at δ 3.0–3.5 ppm, thiophene aromatic signals) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+^+ peak at m/z 517.12) .
  • HPLC-PDA : Assess purity (>95%) using a C18 column (acetonitrile/water gradient) .
  • Elemental Analysis : Validate C, H, N, S composition (±0.3% theoretical) .

Advanced: How do structural modifications (e.g., sulfonyl group variations) influence bioactivity?

  • Sulfonyl Group Impact : Replacing morpholinosulfonyl with ethylsulfonyl () or fluorophenylsulfonyl () alters electrophilicity and target binding :
    • Morpholinosulfonyl enhances solubility and enzyme inhibition (e.g., kinase targets) via H-bonding .
    • Fluorinated analogs () show improved metabolic stability but may reduce selectivity due to increased lipophilicity .
  • Methodology :
    • SAR Studies : Synthesize analogs via stepwise substitution and test in enzymatic assays (e.g., IC50_{50} measurements) .
    • Docking Simulations : Use AutoDock Vina to predict binding modes with target proteins (e.g., COX-2 or MAPK) .

Advanced: How can contradictions in biological data (e.g., variable IC50_{50}50​ values) be resolved?

  • Root Causes :
    • Assay Variability : Differences in buffer pH, ATP concentrations (kinase assays), or cell lines (e.g., HEK293 vs. HeLa) .
    • Compound Stability : Degradation in DMSO stock solutions (validate via HPLC at t = 0, 24, 48 hrs) .
  • Resolution Strategies :
    • Standardized Protocols : Adopt NIH/NCATS guidelines for dose-response curves .
    • Crystallography : Resolve target-bound structures using SHELX ( ) to identify binding-site discrepancies .
    • Meta-Analysis : Compare datasets across publications (e.g., PubChem BioAssay) to identify outliers .

Advanced: What computational approaches predict the compound’s interactions with spliceosomes or nucleic acids?

  • Molecular Dynamics (MD) : Simulate binding to pre-mRNA (e.g., SMN2 gene) using AMBER or GROMACS (force field: ff19SB) .
  • QSAR Modeling : Train models on thiophene derivatives’ IC50_{50} data (e.g., against SF3B1 spliceosome component) .
  • Electrostatic Potential Maps : Analyze sulfonyl/amide groups’ roles in DNA minor-groove binding (software: Gaussian 16) .

Advanced: How to design experiments for optimizing the compound’s pharmacokinetic (PK) properties?

  • Key Parameters :
    • Solubility : Measure in PBS (pH 7.4) and simulate logP via ChemAxon .
    • Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS .
  • Experimental Design :
    • Prodrug Strategies : Introduce hydrolyzable esters (e.g., ethyl to tert-butyl) to enhance oral bioavailability .
    • Caco-2 Permeability Assays : Assess intestinal absorption (Papp_{\text{app}} > 1 × 106^{-6} cm/s) .

Advanced: What strategies address low yields in the final amidation step?

  • Catalyst Optimization : Replace EDCI with BOP-Cl or PyBOP to reduce racemization .
  • Solvent Screening : Test polar aprotic solvents (DMF vs. THF) and additive effects (e.g., 4-DMAP) .
  • Microwave-Assisted Synthesis : Reduce reaction time (30 min vs. 12 hrs) at 80°C .

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